Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-amino-N-benzyl-3-thioxopropanamide
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-amino-N-benzyl-3-thioxopropanamide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document deviates from rigid templates, instead offering a narrative built on scientific integrity and logical progression, mirroring the process of discovery in a real-world laboratory setting. Every analytical step is detailed with the underlying causality, ensuring a self-validating and authoritative approach to confirming the molecular structure.
Foundational Analysis: Establishing the Molecular Blueprint
The initial step in the structural elucidation of a novel compound is to ascertain its fundamental properties. For 3-amino-N-benzyl-3-thioxopropanamide, this involves determining its molecular formula and identifying the functional groups present.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
High-resolution mass spectrometry is the cornerstone for determining the precise molecular weight and, consequently, the molecular formula of a compound.[1][2]
Predicted High-Resolution Mass Spectrometry Data for 3-amino-N-benzyl-3-thioxopropanamide (C₁₀H₁₂N₂OS)
| Ion Species | Predicted m/z |
| [M+H]⁺ | 209.0743 |
| [M+Na]⁺ | 231.0562 |
| [M-H]⁻ | 207.0597 |
Table 1: Predicted m/z values for common adducts of 3-amino-N-benzyl-3-thioxopropanamide.
The observation of a protonated molecule [M+H]⁺ at a high resolution m/z of 209.0743 would strongly suggest a molecular formula of C₁₀H₁₂N₂OS. This is a critical first piece of the structural puzzle.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and any common adducts. Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Glimpse into Functionality
FTIR spectroscopy provides invaluable information about the functional groups present in a molecule by identifying characteristic vibrational frequencies.[3][4][5]
Predicted Infrared (IR) Absorption Bands for 3-amino-N-benzyl-3-thioxopropanamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3500 | Medium, Broad | N-H stretching (primary amine and secondary amide) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2950 | Medium | Aliphatic C-H stretching |
| ~1640 | Strong | C=O stretching (amide I band) |
| ~1540 | Medium | N-H bending (amide II band) |
| ~1250 | Strong | C=S stretching (thioamide) |
| 1450-1600 | Medium-Weak | Aromatic C=C stretching |
| 690-770 | Strong | Aromatic C-H bending (monosubstituted benzene) |
Table 2: Predicted characteristic IR absorption bands for the key functional groups in 3-amino-N-benzyl-3-thioxopropanamide.
The presence of strong absorptions corresponding to N-H, C=O, and C=S stretching vibrations would provide strong evidence for the presence of primary amine, secondary amide, and thioamide functional groups, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for unambiguous structure determination.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9]
Predicted ¹H NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~8.50 | broad singlet | 1H | Amide N-H |
| ~7.80 | broad singlet | 2H | Amine N-H₂ |
| 4.50 | doublet | 2H | Benzyl CH₂ |
| 3.40 | singlet | 2H | Methylene CH₂ adjacent to thioamide |
Table 3: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for 3-amino-N-benzyl-3-thioxopropanamide.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=S (Thioamide) |
| ~170 | C=O (Amide) |
| 138 | Quaternary Aromatic Carbon (C-CH₂) |
| 129 | Aromatic CH |
| 128 | Aromatic CH |
| 127 | Aromatic CH |
| ~50 | Methylene CH₂ adjacent to thioamide |
| ~45 | Benzyl CH₂ |
Table 4: Predicted ¹³C NMR chemical shifts for 3-amino-N-benzyl-3-thioxopropanamide.
Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-220 ppm.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments, such as HSQC and HMBC, are crucial for establishing the connectivity between protons and carbons, thereby assembling the molecular fragments into a complete structure.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.
The Definitive Proof: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional molecular structure, including the absolute configuration if the molecule is chiral.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
The Elucidation Workflow: A Logical Progression
The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide follows a logical and systematic workflow, ensuring that each piece of evidence builds upon the last to provide a comprehensive and validated molecular structure.
Conclusion
The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By systematically employing mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional NMR experiments, and potentially X-ray crystallography, a complete and unambiguous molecular structure can be determined. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the structural characterization of this and other novel small molecules.
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